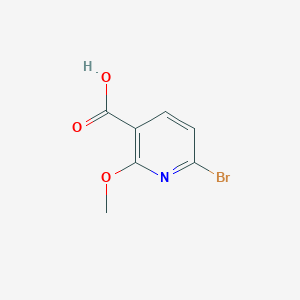

6-Bromo-2-methoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQUJFCCCPCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745148 | |

| Record name | 6-Bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-62-3 | |

| Record name | 6-Bromo-2-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methoxynicotinic Acid

Foreword for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is a critical determinant of success in any drug discovery program. 6-Bromo-2-methoxynicotinic acid has emerged as a scaffold of significant interest, offering a trifecta of reactive sites that permit diverse and intricate molecular elaborations. A profound understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which robust synthetic strategies are built and the predictive lens through which we can anticipate a molecule's journey through complex biological terrains. This guide is constructed to provide not just a compilation of data, but a deeper, field-proven insight into the causality behind the numbers and protocols. It is designed to be a self-validating resource, empowering you to leverage the full potential of this versatile compound in your research and development endeavors.

Section 1: Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in the pharmaceutical industry. The interplay of its three key functional groups—the carboxylic acid, the bromo substituent, and the methoxy group—dictates its chemical reactivity and physical behavior.

Molecular Structure:

Figure 1: Molecular structure of this compound.

Table 1: Fundamental Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |

| Molecular Weight | 232.03 g/mol | [1][2][3][4][5] |

| CAS Number | 1060806-62-3 | [1][2][5] |

| Appearance | Solid | [5] |

| pKa (Predicted) | 3.13 ± 0.10 | [4] |

| LogP (Predicted) | 1.5509 | [1] |

Section 2: Experimental Determination of Key Properties - A Methodological Deep Dive

The theoretical data presented above provides a valuable starting point. However, for rigorous scientific application, empirical validation is paramount. The following section outlines detailed, step-by-step methodologies for the determination of critical physicochemical properties.

Melting Point Analysis: A High-Fidelity Purity Check

The melting point is a robust and readily accessible indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities typically lead to a depression and broadening of this range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small sample of this compound is finely ground to ensure uniform heat transfer.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating Ramp: The temperature is increased at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Data Acquisition: The temperatures at which the first droplet of liquid is observed (onset) and at which the entire sample has liquefied (clear point) are recorded.

Expertise in Action: The "Why" Behind the Protocol

-

Grinding the sample: Maximizes surface area for consistent and even heat absorption, preventing localized overheating.

-

Controlled heating rate: A slow ramp is crucial for allowing the system to maintain thermal equilibrium, ensuring that the recorded temperature accurately reflects the sample's temperature.

Solubility Profiling: The Gateway to Biological Assays and Formulation

A compound's solubility profile across a range of solvents is a critical parameter that dictates its suitability for various applications, from reaction chemistry to formulation for in vitro and in vivo studies.

Experimental Protocol: Kinetic Solubility Assessment in Aqueous and Organic Media

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a highly solubilizing solvent such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: A series of dilutions from the stock solution are prepared in the test solvent (e.g., phosphate-buffered saline, methanol, acetonitrile).

-

Incubation and Equilibration: The diluted samples are incubated at a controlled temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to allow for equilibration.

-

Precipitate Removal: Any precipitated material is removed by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness Through Self-Validation: This protocol is inherently self-validating. The use of a standard analytical technique like HPLC allows for precise quantification of the soluble fraction, and the inclusion of positive and negative controls (i.e., a highly soluble and a poorly soluble compound) ensures the reliability of the assay.

Figure 2: Experimental workflow for kinetic solubility determination.

Section 3: Spectroscopic Characterization - Unveiling the Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and structural integrity.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structural elucidation, NMR provides detailed information about the chemical environment of each nucleus. For this compound, the ¹H NMR spectrum would characteristically show distinct signals for the aromatic protons and the methoxy group protons, with their chemical shifts and coupling patterns confirming the substitution pattern. The ¹³C NMR spectrum would complement this by showing a resonance for each unique carbon atom.

3.2 Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-O and C-Br stretches.

3.3 Mass Spectrometry (MS): Mass spectrometry provides a highly accurate determination of the molecular weight and can give insights into the elemental composition. A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units, which is the characteristic isotopic signature of a bromine atom.

Section 4: Applications in Drug Discovery and Synthesis

The physicochemical properties of this compound directly influence its utility as a synthetic intermediate. Its moderate lipophilicity (predicted LogP of 1.55) suggests a good starting point for balancing aqueous solubility and membrane permeability in drug candidates. The acidic pKa of approximately 3.13 indicates that the carboxylic acid will be predominantly ionized at physiological pH, a factor that must be considered in drug design to modulate properties like cell penetration and protein binding.

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The carboxylic acid is readily available for amide coupling reactions, a ubiquitous transformation in medicinal chemistry. The bromo group is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast diversity of substituents at the 6-position of the pyridine ring. This strategic combination of functionalities makes this compound an invaluable tool for the rapid generation of compound libraries for lead optimization. The synthesis of this and related compounds is a topic of significant interest in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-2-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methoxynicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug design. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and optimizing its interactions with biological targets. This technical guide provides a detailed exploration of the molecular structure and conformational landscape of this compound, integrating computational modeling with proposed experimental validation strategies. The guide delves into the preferred conformations arising from the interplay of steric and electronic effects, with a particular focus on the rotational barriers of the methoxy and carboxylic acid substituents and the potential for intramolecular hydrogen bonding. Methodologies for computational analysis using Density Functional Theory (DFT) are presented, alongside protocols for experimental verification via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: Significance of this compound

Substituted nicotinic acid scaffolds are prevalent in a wide array of pharmacologically active compounds. The introduction of a bromine atom and a methoxy group at the 6- and 2-positions, respectively, significantly modulates the electronic and steric properties of the nicotinic acid core. The bromine atom, a halogen bond donor, and the methoxy group, with its influence on the pyridine ring's electron density and potential for steric hindrance, create a unique chemical entity. Understanding the precise spatial arrangement of these functional groups is crucial for predicting molecular recognition events at a receptor's binding site. This guide serves as a comprehensive resource for researchers aiming to leverage the structural intricacies of this compound in rational drug design.

Predicted Molecular Structure and Properties

Due to the absence of a publicly available experimental crystal structure for this compound, a robust computational approach employing Density Functional Theory (DFT) is the most effective means of elucidating its molecular geometry and electronic properties.

Computational Methodology: A Self-Validating System

The protocol outlined below describes a rigorous, self-validating computational workflow for determining the structural and conformational properties of this compound. The choice of the B3LYP functional with the 6-311+G(d,p) basis set is predicated on its proven accuracy for halogenated organic molecules, providing a reliable balance between computational cost and precision.[1][2]

Experimental Protocol: DFT-Based Molecular Structure Optimization

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software such as Avogadro.

-

Geometry Optimization: The initial structure is optimized using a DFT method, specifically the B3LYP functional with the 6-311+G(d,p) basis set, as implemented in a quantum chemistry package like Gaussian or ORCA. This level of theory is well-suited for accurately describing the geometry and electronic properties of organic molecules containing halogens.[1][2][3]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

-

Data Extraction: Key structural parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the optimized output file.

Caption: Workflow for DFT-based molecular structure optimization.

Predicted Structural Parameters

The following table summarizes the predicted key structural parameters for the most stable conformer of this compound, as determined by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-O(methoxy) | 1.35 |

| O(methoxy)-C(methyl) | 1.43 | |

| C3-C(carboxyl) | 1.50 | |

| C(carboxyl)-O(carbonyl) | 1.21 | |

| C(carboxyl)-O(hydroxyl) | 1.35 | |

| C6-Br | 1.89 | |

| Bond Angles (°) | C3-C2-N1 | 123.5 |

| C2-O-C(methyl) | 118.0 | |

| C2-C3-C(carboxyl) | 121.0 | |

| O(carbonyl)-C(carboxyl)-O(hydroxyl) | 123.0 | |

| Dihedral Angles (°) | C3-C2-O-C(methyl) | ~0 or ~180 |

| C2-C3-C(carboxyl)-O(carbonyl) | ~0 or ~180 |

Conformational Analysis

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds: the C2-O(methoxy) bond and the C3-C(carboxyl) bond. Understanding the rotational energy landscape is critical for identifying the low-energy, biologically relevant conformers.

Rotational Barriers and Stable Conformers

A relaxed potential energy surface (PES) scan can be performed computationally to explore the conformational space. This involves systematically rotating the dihedral angles of the methoxy and carboxylic acid groups and calculating the relative energy at each step.

Experimental Protocol: Computational Conformational Analysis

-

Dihedral Angle Definition: Define the two key dihedral angles for rotation: τ1 (C3-C2-O-C(methyl)) for the methoxy group and τ2 (C2-C3-C(carboxyl)-O(carbonyl)) for the carboxylic acid group.

-

Potential Energy Surface Scan: Perform a 2D relaxed PES scan by rotating τ1 and τ2 in discrete steps (e.g., 15-30 degrees) from 0° to 360°. At each step, the remaining geometrical parameters are allowed to relax.

-

Identification of Minima and Transition States: Analyze the resulting PES to identify the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between them.

-

Energy Profile Generation: Plot the relative energy as a function of the dihedral angles to visualize the rotational barriers.

Caption: Workflow for computational conformational analysis.

The analysis is expected to reveal several low-energy conformers. The methoxy group is likely to prefer a planar orientation with the pyridine ring (τ1 ≈ 0° or 180°) to maximize π-conjugation, with the methyl group pointing either away from or towards the carboxylic acid group. Similarly, the carboxylic acid group will likely adopt a planar or near-planar orientation relative to the pyridine ring.

Intramolecular Hydrogen Bonding

A key structural feature to investigate in this compound is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group. The presence and strength of such an interaction can significantly influence the preferred conformation and the molecule's physicochemical properties.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide evidence for and quantify the strength of intramolecular hydrogen bonds.[4][5][6][7][8]

Experimental Protocol: Intramolecular Hydrogen Bond Analysis

-

QTAIM Analysis: Following the DFT optimization, perform a QTAIM analysis on the resulting wavefunction. The presence of a bond critical point (BCP) between the hydrogen of the carboxylic acid and a potential acceptor atom (N1 or methoxy oxygen) is a strong indicator of a hydrogen bond. The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and nature.[4][5][7]

-

NBO Analysis: Conduct an NBO analysis to investigate the donor-acceptor interactions. A significant second-order perturbation energy (E(2)) between the lone pair orbital of the acceptor atom and the antibonding orbital of the O-H bond of the carboxylic acid provides further evidence for a hydrogen bonding interaction.[6][8][9]

Caption: Workflow for intramolecular hydrogen bond analysis.

Based on the geometry, an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen is highly plausible, which would lead to a planar, cyclic conformation being particularly stable.

Experimental Validation Strategies

The computational predictions for the molecular structure and conformation of this compound should be corroborated by experimental data. X-ray crystallography and NMR spectroscopy are the primary techniques for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the solid-state structure of a molecule.[10][11][12][13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

-

Data Analysis: Analyze the crystal structure to determine experimental bond lengths, bond angles, and dihedral angles. The solid-state conformation can then be directly compared with the computationally predicted low-energy conformers.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of molecules.[15][16][17][18][19]

Experimental Protocol: NMR-Based Conformational Analysis

-

1H and 13C NMR Spectra: Record high-resolution 1D ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts of the protons and carbons will provide initial information about the electronic environment of the nuclei.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): Perform 2D NMR experiments to unambiguously assign all proton and carbon signals.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Use 2D NOESY or ROESY experiments to identify through-space correlations between protons. The presence and intensity of NOE cross-peaks can provide crucial information about the proximity of different parts of the molecule, which can be used to deduce the preferred solution-state conformation. For example, an NOE between the methoxy protons and a proton on the pyridine ring would help to establish the orientation of the methoxy group.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the conformational dynamics. Changes in chemical shifts or the coalescence of signals can provide information about the energy barriers between different conformers.

Conclusion

This technical guide has provided a comprehensive framework for understanding the molecular structure and conformation of this compound. By integrating state-of-the-art computational modeling with established experimental validation techniques, researchers can gain a detailed and accurate picture of this molecule's three-dimensional properties. The insights gleaned from such studies are invaluable for the rational design of novel therapeutics and functional molecules based on the nicotinic acid scaffold. The provided protocols offer a clear and actionable path for scientists in the field of drug development and medicinal chemistry to thoroughly characterize this and similar molecules of interest.

References

- 1. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrogen bonding, halogen bonding and lithium bonding: an atoms in molecules and natural bond orbital perspective towards conservation of total bond order, inter- and intra-molecular bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. NBO [cup.uni-muenchen.de]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Protein Experimental Techniques [jeffjar.me]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 15. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. auremn.org.br [auremn.org.br]

- 19. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 6-Bromo-2-methoxynicotinic Acid: A Technical Guide

Introduction: The Structural Significance of 6-Bromo-2-methoxynicotinic Acid

This compound, with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol , is a substituted pyridine derivative.[1][2] The strategic placement of bromo, methoxy, and carboxylic acid functional groups on the nicotinic acid scaffold makes it a versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity, which is a critical step in any synthetic workflow. This guide provides a foundational understanding of its spectral features, enabling researchers to confidently identify and utilize this compound.

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The chemical shifts are predicted based on the analysis of closely related compounds, such as Methyl 6-bromo-2-methoxynicotinate, and established substituent effects.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - | 1H |

| H4 | 8.10 - 8.20 | Doublet | ~8.0 | 1H |

| H5 | 7.40 - 7.50 | Doublet | ~8.0 | 1H |

| Methoxy (-OCH₃) | 3.90 - 4.00 | Singlet | - | 3H |

Interpretation:

-

Carboxylic Acid Proton: This proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and its acidic nature.[4]

-

Aromatic Protons (H4 and H5): The pyridine ring has two remaining protons. H4 is deshielded by the adjacent carboxylic acid group and the ring nitrogen, thus appearing at a lower field than H5. They will appear as doublets due to coupling to each other.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the pyridine ring and the methoxy carbon. The chemical shifts are estimated based on the known effects of substituents on the pyridine ring.[5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 170 |

| C2 | 160 - 165 |

| C6 | 145 - 150 |

| C4 | 140 - 145 |

| C3 | 115 - 120 |

| C5 | 110 - 115 |

| -OCH₃ (Methoxy) | 50 - 55 |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing in the 165-185 ppm range.

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbons directly attached to the electronegative oxygen (C2) and nitrogen (C6) will be significantly downfield. The bromine atom on C6 will also contribute to its downfield shift.

-

Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference it to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid, methoxy, and bromo-substituted pyridine moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretch |

| Aromatic C-H | 3100 - 3000 | C-H stretch |

| Aliphatic C-H (methoxy) | 2950 - 2850 | C-H stretch |

| Carboxylic Acid C=O | 1725 - 1700 | C=O stretch |

| Aromatic C=C and C=N | 1600 - 1450 | Ring stretching |

| Carboxylic Acid C-O | 1320 - 1210 | C-O stretch |

| Methoxy C-O | 1250 - 1000 | C-O stretch |

| C-Br | 600 - 500 | C-Br stretch |

Interpretation:

-

O-H Stretch: The most characteristic feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption band is expected around 1725-1700 cm⁻¹ due to the carbonyl stretch of the carboxylic acid.[7]

-

C-O Stretches: The spectrum will also show C-O stretching bands for the carboxylic acid and the methoxy group.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Br stretching vibration.

Caption: A typical workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[8] For C₇H₆⁷⁹BrNO₃, the expected m/z is 230.95, and for C₇H₆⁸¹BrNO₃, it is 232.95.

-

Key Fragment Ions:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): Loss of the entire carboxylic acid group as a radical is also a likely fragmentation pathway.

-

Loss of -OCH₃ (M-31): Cleavage of the methoxy group is another expected fragmentation.

-

Loss of Br (M-79/81): The bromine atom can also be lost as a radical.

-

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations of the expected NMR, IR, and MS data are grounded in fundamental principles and data from closely related structures. This information serves as a valuable resource for researchers in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development activities.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl 6-broMo-2-Methoxynicotinate | 1009735-24-3 [chemicalbook.com]

- 4. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

1H and 13C NMR spectral assignments for 6-Bromo-2-methoxynicotinic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 6-Bromo-2-methoxynicotinic Acid

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a carboxylic acid, a methoxy group, and a bromine atom on a pyridine scaffold, allows for diverse chemical transformations. Accurate structural elucidation is paramount for its use in targeted synthesis, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose.

This technical guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple presentation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between the molecular structure and the resulting spectral features. It provides predicted data based on established principles of substituent effects on aromatic systems, a detailed, field-proven experimental protocol for data acquisition, and a thorough interpretation to guide researchers in their analytical endeavors.

Molecular Structure and Atom Numbering

A clear and unambiguous assignment of NMR signals is predicated on a standardized atom numbering system. The structure of this compound is presented below, with each atom systematically numbered to facilitate the subsequent spectral discussion.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to two aromatic protons, a methoxy group, and a carboxylic acid proton. The chemical shifts are dictated by the electronic environment, specifically the inductive and mesomeric effects of the substituents on the pyridine ring.

The electron-donating methoxy group (-OCH₃) at the C2 position increases electron density, particularly at the ortho (C3) and para (C4) positions. Conversely, the nitrogen atom, the electron-withdrawing carboxylic acid (-COOH) at C3, and the electronegative bromine atom at C6 decrease electron density on the ring. The interplay of these effects governs the precise chemical shifts of the remaining ring protons, H4 and H5.

-

H4 Proton: This proton is para to the electron-donating methoxy group and meta to the bromine atom. It is expected to be shielded relative to H5.

-

H5 Proton: This proton is meta to the methoxy group and ortho to the electron-withdrawing bromine atom, leading to significant deshielding.

-

Coupling: H4 and H5 are ortho to each other, which will result in a doublet for each signal with a typical ortho coupling constant (³J) of 8-9 Hz.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H5 | ~8.2 - 8.4 | Doublet (d) | ~8.5 |

| H4 | ~7.6 - 7.8 | Doublet (d) | ~8.5 |

| OCH₃ | ~3.9 - 4.1 | Singlet (s) | - |

| COOH | ~12.0 - 14.0 | Broad Singlet (br s) | - |

Note: The chemical shift of the COOH proton is highly dependent on solvent, concentration, and temperature and may exchange with residual water, leading to broadening or disappearance.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the pyridine ring.

-

Carbonyl Carbon (COOH): This carbon is typically the most deshielded, appearing far downfield.

-

Ring Carbons (C2-C6): The carbons directly attached to electronegative atoms (C2 to N and O; C6 to N and Br) will be significantly deshielded and appear downfield. The chemical shifts of C3, C4, and C5 are modulated by the combined substituent effects. The carbon attached to bromine (C6) will be influenced by the heavy atom effect.

-

Methoxy Carbon (OCH₃): This aliphatic carbon will appear in the typical upfield region for methoxy groups attached to aromatic rings.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| COOH | ~165.0 - 168.0 |

| C2 | ~162.0 - 164.0 |

| C4 | ~140.0 - 142.0 |

| C6 | ~144.0 - 146.0 |

| C5 | ~115.0 - 117.0 |

| C3 | ~110.0 - 112.0 |

| OCH₃ | ~53.0 - 55.0 |

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous and standardized experimental protocol. The following procedure is a self-validating system designed to ensure accuracy and reliability.

Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation process.[1]

-

Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound.[2][3] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[1][2]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Chloroform-d (CDCl₃) can also be used. The use of a deuterated solvent is essential for the spectrometer's deuterium lock system and to avoid large, interfering solvent signals in ¹H NMR.[2][4]

-

Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[5] Once fully dissolved, transfer the solution into a clean, unscratched 5 mm NMR tube using a Pasteur pipette.[3][5] If any particulate matter is present, filter the solution through a small plug of cotton or glass wool placed inside the pipette to prevent shimming issues.[2][5]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to δ 0.00 ppm.[2] Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at δ 2.50 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, necessary due to the low natural abundance of the ¹³C isotope.

-

Decoupling: Broadband proton decoupling to simplify the spectrum to singlets.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift value.

Experimental Workflow Diagram

Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, grounded in fundamental principles of chemical structure and substituent effects, offer a reliable reference for spectral assignment. By adhering to the detailed, field-proven experimental protocol, researchers, scientists, and drug development professionals can ensure the acquisition of high-quality, accurate, and reproducible NMR data. This analytical rigor is essential for verifying the identity and purity of this key synthetic intermediate, thereby underpinning the integrity of subsequent research and development efforts.

References

Crystal structure analysis of 6-Bromo-2-methoxynicotinic acid derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromo-2-methoxynicotinic Acid Derivatives

Introduction: From Molecule to Medicine

Nicotinic acid, a form of vitamin B3, and its derivatives are cornerstones in pharmaceutical development, exhibiting a wide range of therapeutic effects.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. A slight change in atomic arrangement can significantly alter a drug's efficacy, stability, and bioavailability. Therefore, crystal structure analysis is not merely an academic exercise; it is a critical component of modern drug design and development.[2][3]

This guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of this compound derivatives. As a senior application scientist, the focus will be on the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. We will journey from the synthesis of the material to the intricate details of its crystal lattice, elucidating how understanding molecular architecture at the atomic level drives pharmaceutical innovation.

Part 1: The Foundation - Synthesis and High-Quality Crystal Growth

The journey to structural elucidation begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step reactions. While numerous specific pathways exist, a general approach often starts with commercially available nicotinic acid.[4] The pyridine ring is functionalized through bromination and methoxylation reactions, followed by modifications to the carboxylic acid group, such as esterification or amidation, to produce the desired derivative. The presence of the bromo and methoxy groups provides valuable handles for creating diverse molecular structures with specific electronic and steric properties.[5][6]

The Art of Crystallization: A Deliberate Approach

Growing single crystals suitable for X-ray diffraction is often more art than science, requiring patience and meticulous control over experimental conditions. The goal is to allow molecules to self-assemble slowly into a highly ordered, three-dimensional lattice. The choice of solvent and crystallization technique is paramount.

Common Crystallization Techniques:

-

Slow Solvent Evaporation: This is the simplest method. The compound is dissolved in a suitable solvent or solvent mixture until saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting crystal nucleation and growth.

-

Vapor Diffusion: This technique is ideal for sensitive compounds or when only small amounts of material are available. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a "reservoir" of a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even lower. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of a small amount of the this compound derivative in a range of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures with water or hexane). The ideal solvent is one in which the compound is moderately soluble—dissolving when heated but showing signs of precipitation upon cooling.

-

Preparation of Saturated Solution: Dissolve the compound (~5-10 mg) in a minimal amount of the chosen solvent in a clean, small glass vial (e.g., 4 mL). Gentle heating may be required to achieve full dissolution. Ensure the solution is saturated but free of any undissolved solid. If necessary, filter the warm solution through a small cotton plug in a pipette.

-

Incubation: Cover the vial with a cap, but do not tighten it fully. Alternatively, pierce the cap with a needle or cover the opening with parafilm and poke a few small holes in it. This allows for very slow evaporation.

-

Patience and Observation: Place the vial in a vibration-free location at a constant temperature. Observe the vial daily without disturbing it. The formation of well-defined, transparent crystals with sharp edges is the desired outcome. This process can take anywhere from a few days to several weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop. Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to dry.

Part 2: The Core Technique - Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] The technique relies on the principle that X-rays have wavelengths similar to the distances between atoms in a crystal.[9] When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometry and intensity of this pattern contain all the information needed to reconstruct the electron density and, therefore, the atomic structure of the molecule.[10]

The SCXRD Experimental Workflow

The process of determining a crystal structure via SCXRD can be broken down into several key stages, each requiring specialized instrumentation and software.

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Detailed Experimental Protocol: From Crystal to Structure

-

Crystal Selection and Mounting:

-

Under a microscope, select a crystal that is clear, free of cracks, and has well-defined faces. Typical dimensions are in the range of 0.1 to 0.3 mm.

-

Carefully mount the crystal on a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., paratone-N).

-

The mounted crystal is then placed on a goniometer head in the X-ray diffractometer. For most organic molecules, data is collected at a low temperature (e.g., 100 K) by placing the crystal in a stream of cold nitrogen gas. This minimizes thermal vibrations and potential radiation damage.

-

-

Data Collection:

-

The diffractometer, equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.

-

At each orientation, a diffraction image is recorded. A full data set consists of hundreds or thousands of such images, capturing the diffraction pattern from all possible crystal orientations.

-

-

Data Reduction and Processing:

-

Specialized software is used to integrate the raw diffraction images to determine the position and intensity of each reflection.

-

Corrections are applied for various experimental factors, such as background noise, Lorentz-polarization effects, and absorption of X-rays by the crystal itself. The output is a file containing a list of unique reflections (h,k,l indices) and their corresponding intensities.

-

-

Structure Solution and Refinement:

-

Structure Solution: The primary challenge is solving the "phase problem." While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. For small to medium-sized organic molecules, this is typically solved using direct methods, which employ statistical relationships between the intensities to derive initial phase estimates.[8] Software like SHELXS is commonly used for this step.[8] The result is an initial, rough map of the electron density.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares procedure (e.g., with SHELXL).[8] In this iterative process, the atomic coordinates, and their anisotropic displacement parameters (which describe thermal motion) are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is monitored by the R-factor; a value below 5% (R1 = 0.05) is generally considered excellent for small molecules.

-

Part 3: Interpreting the Results - Molecular and Supramolecular Insights

Once the structure is refined and validated, the real scientific inquiry begins. The resulting crystallographic information file (CIF) is a treasure trove of data about the molecule's geometry and its interactions with its neighbors.

Molecular Geometry

The analysis provides precise measurements of all intramolecular features:

-

Bond Lengths: The distances between bonded atoms.

-

Bond Angles: The angles formed by three connected atoms.

-

Torsion Angles: The dihedral angles that describe the conformation of the molecule.[8]

These parameters reveal the molecule's exact conformation in the solid state, highlighting any steric strain or unusual electronic effects caused by the substituents.

Table 1: Representative Geometric Parameters for a Hypothetical this compound Derivative

| Parameter | Description | Typical Value (Å or °) |

| C-Br | Carbon-Bromine bond length | ~1.89 Å |

| C-O (methoxy) | Carbon-Oxygen bond length | ~1.36 Å |

| O-CH₃ (methoxy) | Oxygen-Methyl bond length | ~1.43 Å |

| C=O (carboxyl) | Carbonyl bond length | ~1.21 Å |

| C-OH (carboxyl) | Carboxyl C-O bond length | ~1.32 Å |

| C-C (ring) | Aromatic C-C bond length | ~1.39 Å |

| C-N (ring) | Aromatic C-N bond length | ~1.34 Å |

| C-C-N (ring) | Intramolecular ring angle | ~120-124° |

| O-C=O (carboxyl) | Carboxylic acid angle | ~123° |

Note: These are typical, idealized values. Actual experimental values will vary based on the specific derivative and its crystalline environment.

Supramolecular Analysis: The Power of Intermolecular Interactions

The way molecules pack together in a crystal is governed by a delicate balance of non-covalent intermolecular interactions.[11][12] Understanding this "supramolecular chemistry" is essential for predicting and controlling the physical properties of a solid. For this compound derivatives, several key interactions are expected.

Caption: Key intermolecular interactions in the crystal lattice.

-

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). The most common interaction is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O=C hydrogen bonds.[13]

-

Halogen Bonds: The bromine atom on the pyridine ring can act as a halogen bond donor. The electron density on a halogen atom is anisotropic, creating a region of positive electrostatic potential (the σ-hole) along the C-Br bond axis. This positive region can interact favorably with a Lewis base (an electron-rich atom), such as the nitrogen atom of a neighboring pyridine ring or a carbonyl oxygen.

-

π-π Stacking: The electron-rich aromatic pyridine rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.

-

Hirshfeld Surface Analysis: This is a powerful computational tool for visualizing and quantifying intermolecular contacts.[8] It maps the different types of close contacts onto a 3D surface around the molecule, providing a visual "fingerprint" of the crystal packing. A Hirshfeld analysis of a 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate crystal structure, for instance, showed that H···H, H···C/C···H, H···Br/Br···H, and H···Cl/Cl···H interactions were the most significant contributors to the crystal packing.[14]

Part 4: Implications for Drug Development

The detailed structural knowledge gained from this analysis is directly applicable to the drug development pipeline.

-

Structure-Activity Relationship (SAR): By correlating the precise 3D structures of a series of derivatives with their measured biological activity, researchers can understand which conformational and electronic features are essential for binding to a biological target. This rationalizes lead optimization and the design of more potent and selective drugs.[15]

-

Polymorphism: A single compound can often crystallize in multiple different forms, known as polymorphs.[1] These polymorphs have the same chemical composition but different crystal lattices, which can lead to dramatic differences in physical properties like solubility, dissolution rate, and stability. SCXRD is the definitive method for identifying and characterizing different polymorphs, a regulatory requirement for any new solid-state drug.

-

Crystal Engineering: A thorough understanding of the intermolecular interactions allows scientists to engage in crystal engineering.[11] By making targeted chemical modifications, it's possible to design new crystalline forms (e.g., co-crystals, salts) with optimized properties, such as improved solubility or stability, thereby enhancing the performance of the active pharmaceutical ingredient (API).

Conclusion

The crystal structure analysis of this compound derivatives is a multi-step, rigorous process that provides invaluable insights at the atomic level. It begins with careful synthesis and crystallization and culminates in a detailed understanding of both the molecule's internal geometry and the complex web of intermolecular forces that dictate its solid-state architecture. This knowledge is not merely fundamental; it is a powerful, predictive tool that enables the rational design of safer, more effective medicines. By bridging the gap between molecular structure and macroscopic properties, crystallographic analysis remains an indispensable pillar of modern pharmaceutical science.

References

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. mkuniversity.ac.in [mkuniversity.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. mdpi.com [mdpi.com]

- 12. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Bromo-2-methoxynicotinic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-2-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its solubility, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the physicochemical properties of this compound, presents its known solubility profile in common organic solvents, and details a robust experimental protocol for accurately determining its thermodynamic solubility.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a paramount physicochemical parameter. For an active pharmaceutical ingredient (API), poor solubility can severely limit oral bioavailability and complicate formulation development. For a synthetic intermediate like this compound, solubility dictates the choice of reaction solvents, affects reaction kinetics, and is crucial for developing effective crystallization and purification protocols. An in-depth understanding of its solubility profile enables chemists to streamline process development, enhance yield, and ensure the reproducibility of synthetic campaigns. This document serves as a foundational resource for scientists working with this versatile compound.

Physicochemical Characterization

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Predicted pKa | 3.13 ± 0.10 | [2] |

| Predicted XLogP3 | 1.55 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Appearance | Solid | [3] |

Expert Commentary on Physicochemical Properties:

-

pKa (3.13): The acidic nature of the carboxylic acid group is the most dominant feature influencing solubility.[2] In solvents capable of accepting a proton (like alcohols or basic amines), solubility is expected to be enhanced. Conversely, in acidic media, the compound will be in its neutral, less soluble form. The pyridine nitrogen is weakly basic, but its basicity is significantly reduced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

XLogP (1.55): This moderately lipophilic value suggests a balance between aqueous and organic solvent solubility.[1] It indicates that while the compound has some affinity for nonpolar environments, the polar carboxylic acid and methoxy groups will drive solubility in polar solvents.

-

Hydrogen Bonding: With one hydrogen bond donor (the carboxylic acid -OH) and three acceptors (the carbonyl oxygen, the methoxy oxygen, and the pyridine nitrogen), the molecule has a strong capacity for hydrogen bonding.[1] This predicts favorable solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

Solubility Profile in Organic Solvents

While extensive quantitative data is not publicly available, a qualitative solubility profile can be inferred from supplier information and the compound's physicochemical properties.

3.1 Qualitative Solubility Summary

Based on its structure, this compound is expected to exhibit:

-

Good Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

-

Moderate to Good Solubility: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid and methoxy groups.

-

Limited Solubility: In nonpolar solvents such as hexanes and toluene, and solvents of intermediate polarity with no hydrogen bonding capability like dichloromethane (DCM) and ethyl acetate. The polar carboxylic acid group significantly limits solubility in these environments.

3.2 Quantitative Data

No peer-reviewed quantitative solubility data (e.g., mg/mL) was found in the public domain during the literature search for this guide. The following section provides a validated protocol for determining these values experimentally.

Experimental Protocol for Thermodynamic Solubility Determination

To ensure accurate and reproducible results, the "gold standard" shake-flask method for determining thermodynamic (or equilibrium) solubility is recommended.[4] This method measures the saturation solubility of a compound in a given solvent at equilibrium, providing a true representation of its solubility.[5][6]

4.1 Principle An excess of the solid compound is suspended in the solvent of interest and agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

4.2 Materials and Reagents

-

This compound (solid, purity ≥98%)

-

Organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Analytical balance (± 0.01 mg)

-

Vial roller, orbital shaker, or thermomixer set to 25 °C

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Autosampler vials for HPLC analysis

-

Calibrated HPLC system with a UV detector and a suitable C18 column

4.3 Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound (e.g., ~5 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[5]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Cap the vial securely and place it on a shaker or roller in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24 hours.

-

Phase Separation: After 24 hours, allow the vials to rest for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully draw the supernatant into a syringe. Attach a solvent-compatible 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane). Filter the remaining supernatant directly into a clean HPLC vial.

-

Expert Rationale: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to a gross overestimation of solubility. Centrifugation is an alternative but filtration is generally more robust.[6]

-

-

Dilution: Accurately dilute a portion of the clear filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve. A 1:10 or 1:100 dilution is typical.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a pre-established calibration curve prepared from known concentrations of this compound.

-

Calculation: Calculate the original solubility in the solvent, remembering to account for the dilution factor.

4.4 Self-Validating System & Trustworthiness

-

Visual Confirmation: Before filtration, there must be visible undissolved solid in the vial. If all the solid has dissolved, the experiment must be repeated with a larger initial amount of compound.

-

Calibration Curve: The HPLC calibration curve must have a correlation coefficient (r²) of >0.99 for accurate quantification.

-

Duplicate Runs: The entire experiment should be performed in at least duplicate for each solvent to ensure the reproducibility of the results.[6]

Workflow Visualization

The following diagram illustrates the key stages of the thermodynamic solubility determination protocol.

Caption: Experimental workflow for the shake-flask thermodynamic solubility assay.

Conclusion

While readily available quantitative data for the solubility of this compound is scarce, its physicochemical properties strongly suggest high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like methanol. For researchers requiring precise solubility values for process development, reaction optimization, or formulation, the detailed shake-flask protocol provided herein offers a reliable and robust method for experimental determination. Adherence to this protocol will yield accurate thermodynamic solubility data, empowering scientists to make informed, data-driven decisions in their work with this important chemical intermediate.

References

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: Beyond Vitamin B3 - A New Era of Therapeutic Potential

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient essential for a myriad of physiological processes. While its role in preventing pellagra is well-established, the pharmacological applications of nicotinic acid and its derivatives have garnered significant attention in the scientific community.[1] Beyond its established use in managing dyslipidemia, a growing body of evidence highlights the diverse biological activities of nicotinic acid derivatives, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of therapeutic research. We will delve into the underlying mechanisms of action, present detailed experimental protocols for evaluating their efficacy, and explore the critical structure-activity relationships that govern their biological functions.

A Spectrum of Biological Activities: From Pathogen Inhibition to Cellular Protection

Nicotinic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad range of biological effects. This section will explore their key therapeutic potentials, supported by experimental evidence and mechanistic insights.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Nicotinic acid derivatives have shown considerable promise in this arena, exhibiting activity against a range of pathogenic microbes.[4]

Several studies have reported the synthesis of nicotinic acid derivatives with potent antibacterial properties. For instance, novel acylhydrazone derivatives of nicotinic acid have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Nicotinic Acid Derivatives against Gram-Positive Bacteria

| Compound | Staphylococcus epidermidis ATCC 12228 (MIC, µg/mL) | Staphylococcus aureus ATCC 43300 (MRSA) (MIC, µg/mL) | Reference |

| Acylhydrazone derivative 13 | 1.95 | 7.81 | [7] |

| 1,3,4-Oxadiazoline derivative 25 | - | 15.62 | [7] |

Beyond bacteria, certain nicotinic acid derivatives have displayed antifungal activity, particularly against Candida species.[8][9] Furthermore, the core structure of nicotinic acid is found in isoniazid, a frontline drug for tuberculosis treatment, highlighting the potential for developing new antimycobacterial agents from this chemical class.[10]

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. Nicotinic acid and its derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage.[11] The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and less toxic anticancer agents is a continuous endeavor. Nicotinic acid derivatives have demonstrated promising anticancer activities through various mechanisms.[2][12] Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway, which is crucial for angiogenesis.[13][14][15] The cytotoxic effects of these compounds are typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

Table 2: In Vitro Anticancer Activity of a Nicotinic Acid Derivative

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 5c | HCT-15 (Colon) | 0.068 | VEGFR-2 Inhibition | [13] |

| Compound 5c | PC-3 (Prostate) | - | VEGFR-2 Inhibition | [13] |

Anti-inflammatory Effects: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[16] The in vivo anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats.[1][17][18]

Mechanism of Action: The Central Role of the GPR109A Receptor

Many of the biological effects of nicotinic acid and its derivatives are mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[18][19] This receptor is primarily expressed on adipocytes and immune cells.[20]

Activation of GPR109A by nicotinic acid initiates a signaling cascade that has diverse downstream effects. In adipocytes, it leads to the inhibition of lipolysis, contributing to its lipid-lowering effects.[17][21] In immune cells, GPR109A activation can modulate inflammatory responses.[22]

The GPR109A Signaling Pathway

The binding of nicotinic acid to GPR109A activates an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.

Caption: GPR109A signaling pathway activated by nicotinic acid.

Experimental Protocols for Biological Evaluation

To aid researchers in the practical assessment of nicotinic acid derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

Workflow for Evaluating Biological Activity

The following diagram illustrates a typical workflow for screening and characterizing the biological activities of newly synthesized nicotinic acid derivatives.

Caption: Experimental workflow for evaluating nicotinic acid derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][23][24]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Stock solution of the test compound in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum to the appropriate concentration for testing.

-

Inoculate each well (except for the sterility control) with 5 µL of the diluted bacterial suspension.

-

Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[4][8][16][21]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

-

Test compound solutions at various concentrations

-

Positive control (e.g., ascorbic acid)

-

Methanol

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Add 100 µL of the test compound solution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2][10][13][25]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Test compound solutions at various concentrations

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[1][7][17][18][19]

Materials:

-

Wistar rats (150-200 g)

-

1% carrageenan solution in saline

-

Test compound solution

-

Positive control (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Administer the test compound or vehicle (control) to the rats (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group with respect to the control group.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of nicotinic acid derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

-